Cas no 2227975-97-3 ((2S)-5-(4-fluorophenyl)hexan-2-ol)
(2S)-5-(4-fluorophenyl)hexan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-5-(4-fluorophenyl)hexan-2-ol
- EN300-1769897
- 2227975-97-3
-
- Inchi: 1S/C12H17FO/c1-9(3-4-10(2)14)11-5-7-12(13)8-6-11/h5-10,14H,3-4H2,1-2H3/t9?,10-/m0/s1
- InChI Key: PRZILZRAKHRSQA-AXDSSHIGSA-N
- SMILES: FC1C=CC(=CC=1)C(C)CC[C@H](C)O
Computed Properties
- Exact Mass: 196.126343324g/mol
- Monoisotopic Mass: 196.126343324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
(2S)-5-(4-fluorophenyl)hexan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769897-1g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 1g |
$1829.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-5g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 5g |
$5304.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-10g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 10g |
$7866.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-0.05g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 0.05g |
$1537.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-0.1g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 0.1g |
$1610.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-0.25g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 0.25g |
$1683.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-0.5g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 0.5g |
$1757.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-1.0g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 1g |
$1829.0 | 2023-05-23 | ||
| Enamine | EN300-1769897-2.5g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 2.5g |
$3585.0 | 2023-09-20 | ||
| Enamine | EN300-1769897-5.0g |
(2S)-5-(4-fluorophenyl)hexan-2-ol |
2227975-97-3 | 5g |
$5304.0 | 2023-05-23 |
(2S)-5-(4-fluorophenyl)hexan-2-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (2S)-5-(4-fluorophenyl)hexan-2-ol
Introduction to (2S)-5-(4-fluorophenyl)hexan-2-ol (CAS No. 2227975-97-3)
(2S)-5-(4-fluorophenyl)hexan-2-ol, identified by its Chemical Abstracts Service number CAS No. 2227975-97-3, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of fluorinated alcohols, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the para position of the phenyl ring and the specific stereochemistry at the second carbon atom contribute to its unique chemical and pharmacological properties.
The synthesis of (2S)-5-(4-fluorophenyl)hexan-2-ol involves meticulous stereocontrol to ensure the correct configuration at the chiral center. The synthesis typically begins with the preparation of a fluorinated phenyl derivative, followed by a series of functional group transformations, including Grignard reactions or other organometallic transformations, to introduce the hexan-2-ol moiety while maintaining the desired stereochemistry. Advanced techniques such as asymmetric hydrogenation have also been employed to achieve high enantioselectivity in the synthesis process.
Recent research has highlighted the potential of fluorinated alcohols as key structural motifs in drug design. The fluorine atom in (2S)-5-(4-fluorophenyl)hexan-2-ol can influence both the physical properties of the molecule, such as lipophilicity and metabolic stability, and its biological activity. Fluorine atoms are known to enhance binding affinity to biological targets by increasing metabolic resistance and improving pharmacokinetic profiles. This has made fluorinated compounds attractive candidates for developing novel therapeutics.
In particular, studies have demonstrated that compounds containing a stereogenic center at the alpha position relative to a functional group can exhibit potent biological activity. The chiral center in (2S)-5-(4-fluorophenyl)hexan-2-ol plays a crucial role in determining its interactions with biological targets. The (S)-configuration at the second carbon atom has been shown to confer specific biological effects, which may differ significantly from its (R)-enantiomer. This underscores the importance of stereochemical purity in pharmaceutical development.
One area where (2S)-5-(4-fluorophenyl)hexan-2-ol has shown promise is in the development of central nervous system (CNS) drugs. Fluorinated alcohols have been investigated for their potential as neuromodulators due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. Preclinical studies have suggested that compounds with similar structural features may have applications in treating neurological disorders, including depression and anxiety disorders. The specific pharmacological profile of (2S)-5-(4-fluorophenyl)hexan-2-ol is currently under investigation to evaluate its potential as a lead compound for further drug development.
The compound's unique structure also makes it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity. By modifying various functional groups attached to the hexan-2-ol backbone, researchers can fine-tune the pharmacological properties of (2S)-5-(4-fluorophenyl)hexan-2-ol. This flexibility allows for the exploration of multiple therapeutic avenues, making it a versatile building block in medicinal chemistry.
Advances in computational chemistry have further facilitated the study of (2S)-5-(4-fluorophenyl)hexan-2-ol. Molecular modeling techniques can predict how this compound interacts with biological targets at an atomic level, providing insights into its mechanism of action. These computational studies are complemented by experimental approaches, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information about the compound and its complexes with biological targets.
The role of fluorine in modulating electronic properties and steric effects has been well-documented in literature. In (2S)-5-(4-fluorophenyl)hexan-2-ol, the fluorine atom at the para position of the phenyl ring exerts an electron-withdrawing effect through hyperconjugation and induction, which can influence both reactivity and binding interactions. This electronic modulation is particularly important in designing molecules that interact with enzymes or receptors with high specificity.
Ongoing research is exploring novel synthetic routes to improve the yield and scalability of producing (2S)-5-(4-fluorophenyl)hexan-2-ol. Biocatalytic methods, such as enzymatic resolutions or dynamic kinetic resolutions, are being investigated as alternative approaches to traditional synthetic strategies. These methods offer advantages such as higher enantioselectivity, milder reaction conditions, and reduced environmental impact.
The potential applications of (2S)-5-(4-fluorophenyl)hexan-2-ol extend beyond CNS drugs. It has been proposed as a precursor for developing antiviral agents due to its ability to interfere with viral replication processes. Additionally, its structural features make it a candidate for designing anti-inflammatory and anticancer therapeutics. The versatility of this compound underscores its importance as a research tool and a lead compound for future drug discovery efforts.
In conclusion, (cas no2227975 - 97 - 3) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with recent advances in synthetic chemistry and computational methods, make it an attractive candidate for further investigation into various therapeutic areas.> . As research continues to uncover new applications for this compound, it is likely that (cas no2227975 - 97 - 3)> will play an increasingly important role in developing next-generation therapeutics.>
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